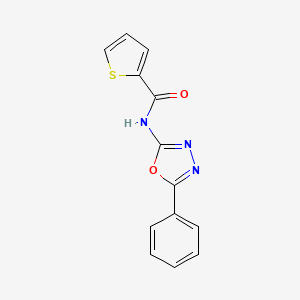

N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a compound that has been studied in the context of its photophysical properties, particularly in relation to iridium complexes . It’s part of the oxadiazole family, which are compounds containing an oxadiazole ring .

Molecular Structure Analysis

In a related compound, the C—O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .科学的研究の応用

Optoelectronic Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide and its derivatives show promising applications in optoelectronics. Studies reveal that these compounds, due to their unique photophysical properties, could be significant in the development of photonic, sensor, and optoelectronic devices. Their high excited state dipole moments compared to ground state dipole moments indicate increased polarity upon excitation, making them suitable for use in organic light-emitting diodes (OLEDs), solar cells, chemosensors, and explosives detection applications (Naik, Maridevarmath, Khazi, & Malimath, 2019).

Anticancer Properties

Another significant area of research is the exploration of these compounds' anticancer properties. Synthesis and evaluation studies have been conducted to assess the cytotoxic effects of this compound derivatives against various cancer cell lines. These studies have shown that some derivatives exhibit moderate to excellent anticancer activity, suggesting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Insecticidal Activity

Research also indicates that these compounds could be effective insecticides. Studies have shown that certain derivatives of this compound exhibit good insecticidal activities, particularly against the diamondback moth, which is a significant pest in agriculture. This suggests their potential use in developing new, more effective insecticides (Qi et al., 2014).

Sensing Applications

Additionally, these compounds have been studied for their potential in sensing applications. Fluorescence quenching studies of certain derivatives indicate their suitability as sensors for specific chemicals like aniline. This opens up possibilities for their use in environmental monitoring and chemical detection (Naik, Khazi, & Malimath, 2018).

将来の方向性

The future directions for the study of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” and related compounds could involve further investigation of their photophysical properties and potential applications. For instance, the design of new iridium complexes based on similar compounds has been suggested, with the aim of enhancing hole and electron injection abilities and improving charge balance .

作用機序

Target of Action

Similar oxadiazole compounds have been reported to interact with various enzymes and proteins that contribute to cell proliferation .

Mode of Action

It’s known that oxadiazole derivatives can interact non-covalently with their targets, blocking entry into enzyme gorges and catalytic sites .

Biochemical Pathways

Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .

Pharmacokinetics

Similar compounds have shown good oral bioavailability .

Result of Action

Similar compounds have demonstrated significant performance differences in various applications .

Action Environment

It’s known that the performance of similar compounds can be optimized by understanding the physical nature behind experimental phenomena .

特性

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-11(10-7-4-8-19-10)14-13-16-15-12(18-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVULDAHBQKOGDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2991022.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2991030.png)

![(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991033.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2991035.png)

![2-Chloro-1-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2991036.png)

![3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one](/img/structure/B2991037.png)

![Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2991040.png)